4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The compound has been involved in the synthesis of N-substituted 2-(Aminomethyl)oxazoles, illustrating its utility in nucleophilic substitution reactions to yield various amine derivatives (Ibata & Isogami, 1989).
- 2-(Halomethyl)-4,5-diphenyloxazoles, similar to the mentioned compound, act as reactive scaffolds in synthetic chemistry, useful in preparing a range of derivatives through substitution reactions (Patil & Luzzio, 2016).
Antimicrobial and Anticancer Activities
- Similar oxazole derivatives have shown potential in antimicrobial activities, indicating the relevance of the compound in developing new antimicrobial agents (Bektaş et al., 2007).
- Studies on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the given compound, have revealed insights into anti-cancer properties, highlighting the potential of similar compounds in cancer research (Karayel, 2021).
Corrosion Inhibition
- Oxazole derivatives have been evaluated as corrosion inhibitors, demonstrating that compounds like 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole could be used in this context (Rahmani et al., 2018).
Photophysical Properties
- Studies on oxazole derivatives, focusing on their photophysical properties, suggest that compounds like the one could be of interest in material science, particularly in light-sensitive applications (Zhang et al., 2013).
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-4-18-12-6-5-10(7-13(12)17-3)14-16-11(8-15)9(2)19-14/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQCDRITRUOSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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